molecular formula C6H10ClN3 B1453521 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1187830-84-7

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride

カタログ番号: B1453521
CAS番号: 1187830-84-7
分子量: 159.62 g/mol
InChIキー: HHISCLFBXNGLCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound derived from a heterocyclized dipeptide scaffold, emerging from l-cysteine and l-cyclohexylalanine. Its core structure features a fused bicyclic system with a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine backbone, where the N-1 nitrogen is bridged to the peptidic nitrogen via an ethylene linker . This scaffold enables combinatorial modifications at multiple positions, including the heterobicyclic core and substituent groups, to optimize biological activity .

The compound is synthesized through a multi-step process starting with esterification of N-protected amino acids with phenacyl bromide or 3-(bromoacetyl)pyridine, followed by cyclization, hydrogenation, and deprotection steps . Notably, derivatives like BIM-46174 and its dimer BIM-46187 are cell-permeable Gαq-protein inhibitors, making them valuable for studying G-protein-coupled receptor (GPCR) signaling pathways .

特性

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,7H,1,3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHISCLFBXNGLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656808
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187830-84-7
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound primarily acts as an inhibitor of specific kinases, notably c-Met and VEGFR-2. These kinases are crucial in various cellular processes, including cell proliferation and angiogenesis. By inhibiting these pathways, this compound can exert antiproliferative effects on cancer cells.

Target Enzymes

  • c-Met : A receptor tyrosine kinase involved in cell growth and survival.
  • VEGFR-2 : A key player in angiogenesis and vascular permeability.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In particular:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In these studies, the compound showed a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

In Vivo Studies

In animal models, the compound has shown promising results in inhibiting tumor growth. For instance:

  • Dosage : At lower doses (e.g., 10 mg/kg), it effectively inhibited tumor growth with minimal toxicity.
  • Stability : The compound remains stable under standard laboratory conditions but may degrade over time .

Case Studies

Several studies have focused on the biochemical properties and therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated its effects on A549 cells and reported a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
  • Kinase Inhibition : Another study highlighted its ability to inhibit c-Met and VEGFR-2 activity by binding to their active sites .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of the compound suggests that it is primarily metabolized by liver enzymes such as cytochrome P450 isoforms. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

ParameterDescription
Metabolism Primarily via cytochrome P450
Half-life To be determined in clinical settings
Bioavailability Subject to further investigation

Safety Profile

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

類似化合物との比較

Structural Analogues with Varied Heterocyclic Cores

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
  • Core Difference : Replaces the pyrazine ring with pyrimidine.
  • Synthesis: Involves cyclocondensation of 1,1,3-trichloroacetone with 2-aminopyrimidine, followed by oxidation and hydrazone derivatization .
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine and 4,5,6,7-Tetrahydropyrazolopyrazine
  • Core Difference : Pyrrolo or pyrazolo rings fused with pyrazine.
  • Activity : And63, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, acts as a selective HDAC6 inhibitor (IC50 = 33 nM) with >100-fold selectivity over HDAC6. Structural modeling shows enhanced interaction with HDAC6’s hydrophobic channel .

Substituted Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Halogen-Substituted Derivatives
  • Examples :
    • 2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride: Used in combinatorial libraries for drug discovery .
    • 3-Bromo derivatives: Modulate P2X7 receptors, with substitutions (e.g., halogens, alkyl groups) enhancing potency and selectivity .
  • Impact of Halogens : Improve binding affinity and metabolic stability.
Alkyl and Aryl-Substituted Derivatives
  • Examples: 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride: Intermediate in anticancer agents; molecular weight = 173.64 g/mol . Cyclohexylmethyl or phenyl substitutions: Enhance G-protein inhibition in cancer therapy (e.g., 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl) derivatives) .

Functionalized Derivatives for Enhanced Bioactivity

Ester and Carboxylate Derivatives
  • Examples :
    • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride: A prodrug form improving bioavailability .
    • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride: Used in peptide-mimetic drug design .
Sulfonyl Fluoride Derivatives
  • Example : 2-(Trifluoromethyl)-7-sulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: Utilized in SuFEx click chemistry for covalent inhibitor development .

準備方法

Cyclization of Precursors

The core synthetic strategy for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves the cyclization of appropriate precursors, typically containing amino and pyrazine functionalities. This cyclization forms the fused imidazo-pyrazine bicyclic scaffold.

  • Typical Precursors: Aminopyrazines or dipeptide-like intermediates.
  • Cyclization Conditions: Often carried out under acidic or basic catalysis, sometimes under reflux in solvents such as ethanol or methanol.
  • Catalysts: Acid catalysts (e.g., hydrochloric acid) facilitate ring closure by activating carbonyl groups or amines.

For example, the synthesis of 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves the reaction of 2-aminopyrazine with aldehydes or ketones under reflux with acid catalysis, yielding the bicyclic product with yields ranging from 60% to 98% under optimized conditions.

Palladium-Catalyzed Cross-Coupling and Cyclization

Advanced synthetic routes use palladium-catalyzed reactions to construct the bicyclic core or introduce substituents:

  • Catalysts: Palladium(II) acetate combined with ligands such as triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene.
  • Bases: Cesium carbonate or sodium carbonate.
  • Solvents: 1,4-dioxane, dimethylformamide (DMF), or 1,2-dimethoxyethane.
  • Temperature: Room temperature to reflux.

Copper(I) salts like copper(I) iodide or chloride may be added to assist the reaction.

This method is exemplified in the preparation of substituted tetrahydroimidazo[1,2-a]pyrazine derivatives, where palladium-catalyzed coupling of appropriate halogenated intermediates with amines or other nucleophiles leads to cyclized products.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound typically follows the above synthetic routes but incorporates process optimization for large-scale production:

  • Continuous Flow Reactors: Enhance reaction control, heat transfer, and scalability.
  • Automated Systems: Improve reproducibility and reduce manual handling.
  • Purification: Recrystallization and chromatographic techniques ensure high purity of the hydrochloride salt form, which improves solubility and stability.

Reaction Conditions and Parameters

Step Reagents/Catalysts Solvent(s) Temperature Notes
Cyclization Aminopyrazine + aldehyde/ketone + acid catalyst Ethanol, Methanol Reflux (~78°C) Acidic conditions promote ring closure
Pd-Catalyzed coupling Pd(OAc)2 + PPh3 or dppf + base (Cs2CO3) 1,4-Dioxane, DMF, DME RT to reflux Copper(I) salt may be added for enhancement
Salt Formation Treatment with HCl gas or triethyloxonium tetrafluoroborate Suitable solvent (e.g., DCM) Ambient to mild heat Forms hydrochloride salt for improved solubility

Representative Preparation Schemes

Scheme 1: Cyclization under Acid Catalysis

  • Step: Condensation of 2-aminopyrazine with aldehyde/ketone.
  • Catalyst: Hydrochloric acid.
  • Outcome: Formation of the bicyclic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core.
  • Yield: Typically 60–98% depending on substituents and conditions.

Scheme 2: Palladium-Catalyzed Cross-Coupling and Cyclization

  • Step: Coupling of halogenated intermediates with amines in presence of Pd catalyst and base.
  • Catalyst: Pd(OAc)2 with triphenylphosphine or dppf.
  • Additives: Copper(I) iodide or chloride.
  • Solvent: 1,4-dioxane or DMF.
  • Temperature: Room temperature to reflux.
  • Outcome: Substituted tetrahydroimidazo[1,2-a]pyrazine derivatives.
  • Yield: High, with controlled selectivity.

Chemical Reaction Analysis

The compound and its derivatives undergo various chemical transformations useful for further functionalization:

Reaction Type Reagents/Conditions Products Formed
Oxidation Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) N-oxide derivatives
Reduction Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) Reduced amine derivatives, hydrogenated rings
Substitution Alkyl halides, acyl chlorides with base (triethylamine) N-alkylated or N-acylated derivatives

These reactions allow modulation of solubility, stability, and biological activity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Acid-Catalyzed Cyclization Simple, uses common reagents High yields, straightforward May require purification steps
Palladium-Catalyzed Coupling Allows substitution and complexity High selectivity, versatile Requires expensive catalysts
Salt Formation (Hydrochloride) Enhances solubility and stability Improves handling and formulation Additional step after synthesis

Research Findings and Notes

  • The hydrochloride salt form of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives shows improved aqueous solubility, which is critical for biological applications.
  • Palladium-catalyzed methods enable the introduction of diverse substituents, expanding the chemical space and potential biological activities.
  • Industrial scale synthesis benefits from continuous flow technologies and automated purification to maintain high purity and yield.
  • Reaction conditions such as temperature, solvent choice, and catalyst type significantly influence the yield and purity of the final product.

Q & A

Q. What are the optimal synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include cyclization using hydrazine hydrate and formaldehyde under acidic conditions, followed by halogenation (e.g., bromination or iodination) to introduce substituents. For example:

  • Substitution reactions : Use nucleophiles (amines, thiols) in polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) to facilitate substitution at the 3-position .
  • Ester hydrolysis : Hydrolyze ester groups under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions to generate carboxylic acid derivatives .
    Yield optimization requires careful control of temperature (60–80°C for cyclization) and stoichiometric ratios of reagents like ammonium chloride .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the fused imidazo-pyrazine ring system and substituent positions. For example, protons on the tetrahydro ring appear as multiplet signals between δ 3.5–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing, critical for studying receptor interactions .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The hydrochloride salt improves aqueous solubility, but co-solvents (DMSO, ethanol) are often required for stock solutions. Key considerations:

  • Maintain DMSO concentrations below 0.1% to avoid cellular toxicity.
  • Use phosphate-buffered saline (PBS) at pH 7.4 for in vitro assays to mimic physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from variations in:

  • Purity : Ensure >98% purity via HPLC and validate with COA (Certificate of Analysis) to exclude impurities that may off-target effects .
  • Storage conditions : Degradation occurs under moisture; store at RT in sealed containers with desiccants .
  • Assay protocols : Standardize cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in reagents .

Q. How can researchers design interaction studies to elucidate the compound’s mechanism with orexin receptors?

  • Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips to measure binding kinetics (ka, kd) and affinity (KD) .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, focusing on the imidazo-pyrazine core’s hydrogen bonding with residues like Tyr₃₁₈ .
  • Functional assays : Measure cAMP accumulation in transfected cells to assess inverse agonism/antagonism .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Enables precise control of reaction parameters (residence time, temperature) to minimize racemization during cyclization .
  • Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB, critical for ensuring pharmacological specificity .

Key Methodological Takeaways

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, stirring speed) to ensure consistency .
  • Data validation : Cross-reference NMR/HRMS with literature (e.g., PubChem CID 57345870) .
  • Ethical compliance : Use research-grade compounds only (not for human trials) .

For further details, consult primary literature on orexin receptor modulation and synthetic protocols in Journal of Medicinal Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。